Target Potency Comparison: ALK5/TGF-βRI Kinase Inhibition
6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid (TGF-β RI Kinase Inhibitor IX) demonstrates a 23.4% improvement in biochemical potency for ALK5 inhibition (IC50 = 72 nM) compared to the widely used tool compound SB431542 (IC50 = 94 nM) [1]. However, it is less potent than the advanced lead compound SD-208 (IC50 = 48 nM) , placing it in a distinct potency tier suitable for studies where high potency is required but off-target effects associated with more potent analogs may be a concern.
| Evidence Dimension | Biochemical Potency (ALK5/TGF-βRI) |
|---|---|
| Target Compound Data | IC50 = 72 nM ([ATP] = 1 mM) |
| Comparator Or Baseline | SB431542 (IC50 = 94 nM); SD-208 (IC50 = 48 nM) |
| Quantified Difference | 23.4% more potent than SB431542; 33.3% less potent than SD-208 |
| Conditions | Cell-free kinase assay |
Why This Matters
This specific potency tier is essential for researchers who require a potent ALK5 inhibitor but want to avoid the potential increased toxicity or off-target effects that may accompany the higher potency of tool compounds like SD-208 or SB-525334.
- [1] MedChemExpress. SB-431542. Product Data Sheet. View Source
